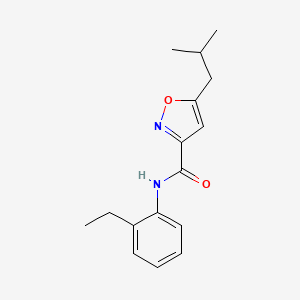

![molecular formula C13H16N2O2S2 B5505558 isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate is a compound of interest in the field of organic chemistry, specifically in the synthesis and study of thieno[2,3-d]pyrimidin derivatives.

Synthesis Analysis

- The synthesis involves reactions under microwave irradiation, using solvents like N,N-dimethyl acetamide. This process yields various derivatives of 5,6-dimethylthieno[2,3-d]pyrimidines (Davoodnia et al., 2009).

- Other synthesis methods include one-pot reactions and reactions with iso(and isothio)cyanates, producing compounds like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Abdel-fattah et al., 1998).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, has been characterized by elemental analysis, IR, and X-ray diffraction analysis (Ji, 2006).

Chemical Reactions and Properties

- Thieno[2,3-d]pyrimidin-4-ones, closely related to the target compound, are synthesized through reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).

- Another relevant synthesis method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, showcasing a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones (Shi et al., 2018).

Physical Properties Analysis

- The physical properties of these compounds, such as crystal structure, can be determined through methods like X-ray diffraction analysis. The structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provides insight into the physical characteristics of similar compounds (Ji, 2006).

Chemical Properties Analysis

- The chemical properties, including reactivity and potential applications, are explored through various synthetic methods and reactions. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones via reactions with aromatic aldehydes highlights the chemical versatility of these compounds (Elmuradov et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry Applications

One area of research has focused on the synthesis and applications in heterocyclic chemistry. The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been studied for the synthesis of thieno[2,3-d]pyrimidines. This method yielded derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, among others, showcasing the compound's role in synthesizing complex heterocyclic structures (Davoodnia et al., 2009).

Antitumor and Antioxidant Agents

Research has also explored the use of thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. Compounds derived from thienopyrimidines showed high inhibition of Hep-G2 cell growth, indicating their potential as antitumor agents. Specifically, derivatives formed through reactions with compounds like dimethyl acetylenedicarboxylate showed promising antitumor activity against Hep-G2 cells, suggesting a route to developing new antitumor medications (Aly et al., 2010).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. Synthesis and reaction studies of pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities. This research highlights the compound's utility in creating new antimicrobial agents, which could lead to treatments for various infections (Hossan et al., 2012).

Chemical Separation Processes

The compound has also been investigated for its role in chemical separation processes. For example, research on the separation of azeotropic mixtures, specifically isopropyl alcohol and ethyl acetate, by extractive distillation, considered compounds related to isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate. Such studies are crucial for developing more efficient and sustainable chemical production and separation techniques (Zhang et al., 2020).

Eigenschaften

IUPAC Name |

propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-7(2)17-10(16)5-18-12-11-8(3)9(4)19-13(11)15-6-14-12/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEBREYIJFTMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC(=O)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

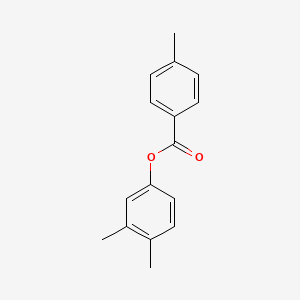

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

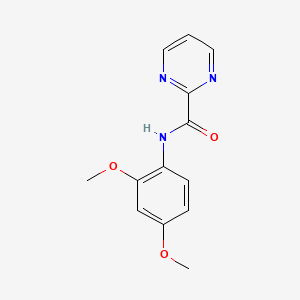

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

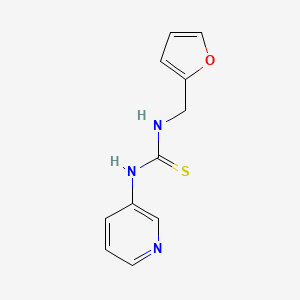

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)